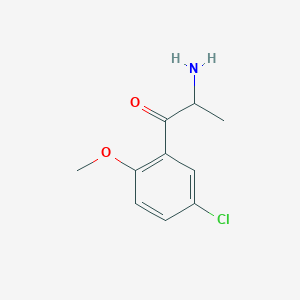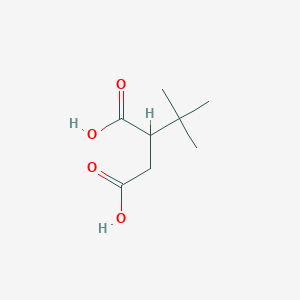
2-tert-Butylbutanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butylbutanedioic acid is an organic compound characterized by the presence of a tert-butyl group attached to a butanedioic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butylbutanedioic acid typically involves the alkylation of butanedioic acid derivatives with tert-butyl groups. One common method is the reaction of benzyl cyanides with tert-butyl hydroperoxide, which proceeds under metal-free conditions to yield tert-butyl esters .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical reactions using readily available starting materials. The process may include steps such as esterification, hydrolysis, and purification to obtain the desired product in high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2-tert-Butylbutanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-tert-Butylbutanedioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-tert-Butylbutanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and context .
Comparación Con Compuestos Similares
2-tert-Butylbutanedioic acid can be compared with other similar compounds, such as:
Fumaric Acid: Both compounds contain a butanedioic acid backbone, but fumaric acid lacks the tert-butyl group.
Maleic Acid: Similar to fumaric acid, maleic acid also lacks the tert-butyl group and has different stereochemistry.
The presence of the tert-butyl group in this compound imparts unique reactivity and properties, distinguishing it from these similar compounds .
Propiedades
Fórmula molecular |
C8H14O4 |
|---|---|
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
2-tert-butylbutanedioic acid |
InChI |
InChI=1S/C8H14O4/c1-8(2,3)5(7(11)12)4-6(9)10/h5H,4H2,1-3H3,(H,9,10)(H,11,12) |
Clave InChI |
YWCIQVCLMJYZBD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


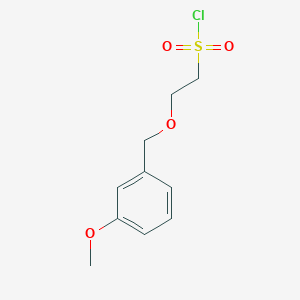
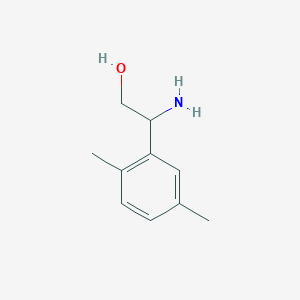
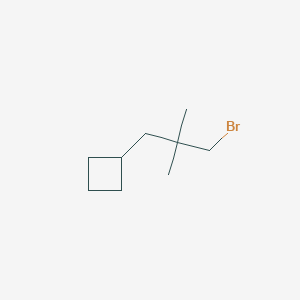
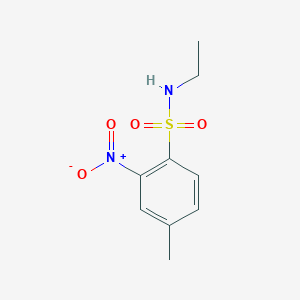
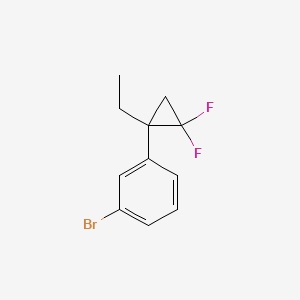
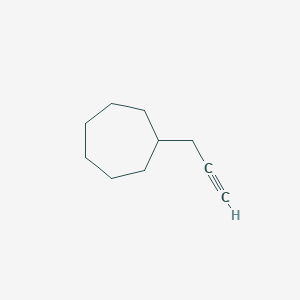
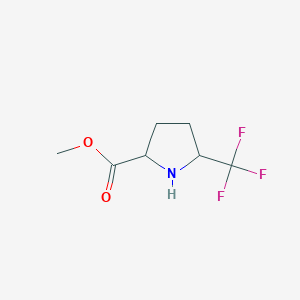
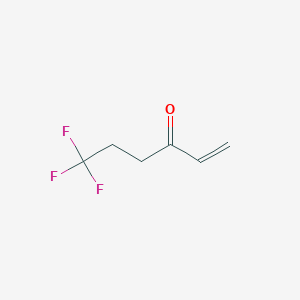
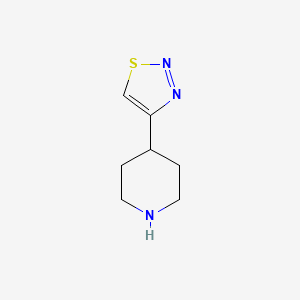

![2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-3-yl)aceticacid](/img/structure/B13618567.png)
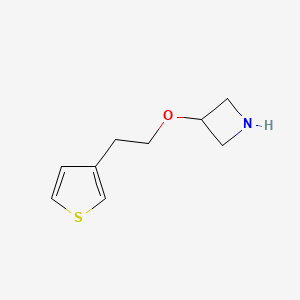
![2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid](/img/structure/B13618590.png)
